molecular formula C13H18N2O B11889276 (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one CAS No. 1344017-37-3

(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

Cat. No.: B11889276
CAS No.: 1344017-37-3
M. Wt: 218.29 g/mol
InChI Key: BFFGXWRCCQJVKW-LLVKDONJSA-N
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Description

®-1-Benzyl-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanes. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, a benzyl group at position 1, and a methyl group at position 3. The presence of the chiral center at position 1 gives rise to its ®-enantiomer, which can exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl-N-methyl-ethylenediamine with a suitable carbonyl compound under acidic or basic conditions to form the diazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance the efficiency of the cyclization reaction, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced diazepane derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

®-1-Benzyl-3-methyl-1,4-diazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-3-methyl-1,4-diazepan-2-one: The enantiomer of the compound, which may exhibit different biological activities.

    1-Benzyl-1,4-diazepane: Lacks the methyl group at position 3, leading to different chemical and biological properties.

    3-Methyl-1,4-diazepan-2-one: Lacks the benzyl group at position 1, resulting in distinct characteristics.

Uniqueness

®-1-Benzyl-3-methyl-1,4-diazepan-2-one is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1344017-37-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3R)-1-benzyl-3-methyl-1,4-diazepan-2-one

InChI

InChI=1S/C13H18N2O/c1-11-13(16)15(9-5-8-14-11)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10H2,1H3/t11-/m1/s1

InChI Key

BFFGXWRCCQJVKW-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C(=O)N(CCCN1)CC2=CC=CC=C2

Canonical SMILES

CC1C(=O)N(CCCN1)CC2=CC=CC=C2

Origin of Product

United States

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